Cas no 88514-36-7 (2-(4-ethylphenyl)-1H-indole)

2-(4-ethylphenyl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1H-Indole, 2-(4-ethylphenyl)-
- 2-(4-ethylphenyl)-1H-indole
- MFCD05224920
- DTXSID20589584
- CS-0205948
- 88514-36-7
- AKOS005143692
- SCHEMBL8025177
- BS-23971
-
- MDL: MFCD05224920
- インチ: InChI=1S/C16H15N/c1-2-12-7-9-13(10-8-12)16-11-14-5-3-4-6-15(14)17-16/h3-11,17H,2H2,1H3
- InChIKey: LCPDSVIPOHXQCP-UHFFFAOYSA-N
- SMILES: CCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
計算された属性
- 精确分子量: 221.120449483g/mol
- 同位素质量: 221.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 0
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 15.8Ų
2-(4-ethylphenyl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 209792-5g |
2-(4-Ethylphenyl)-1H-indole |
88514-36-7 | 5g |
$488.00 | 2023-09-09 | ||
Chemenu | CM232630-1g |
2-(4-Ethylphenyl)-1h-indole |
88514-36-7 | 95% | 1g |
$475 | 2023-02-01 | |
A2B Chem LLC | AB97511-1g |
2-(4-Ethylphenyl)-1h-indole |
88514-36-7 | 95% | 1g |
$423.00 | 2024-04-19 | |
TRC | B442065-100mg |
2-(4-ethylphenyl)-1H-indole |
88514-36-7 | 100mg |
$ 70.00 | 2022-06-07 | ||
TRC | B442065-500mg |
2-(4-ethylphenyl)-1H-indole |
88514-36-7 | 500mg |
$ 250.00 | 2022-06-07 | ||
A2B Chem LLC | AB97511-100mg |
2-(4-Ethylphenyl)-1h-indole |
88514-36-7 | 95% | 100mg |
$97.00 | 2024-04-19 | |
TRC | B442065-50mg |
2-(4-ethylphenyl)-1H-indole |
88514-36-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM232630-1g |
2-(4-Ethylphenyl)-1h-indole |
88514-36-7 | 95% | 1g |
$338 | 2021-08-04 | |
A2B Chem LLC | AB97511-250mg |
2-(4-Ethylphenyl)-1h-indole |
88514-36-7 | 95% | 250mg |
$187.00 | 2024-04-19 |
2-(4-ethylphenyl)-1H-indole 関連文献
-
Wenqiang Fu,Kai Yang,Jinglong Chen,Qiuling Song Org. Biomol. Chem. 2017 15 8354
-
Heng Li,Yan Zhu,Cong Jiang,Jia Wei,Ping Liu,Peipei Sun Org. Biomol. Chem. 2022 20 3365
2-(4-ethylphenyl)-1H-indoleに関する追加情報
1H-Indole, 2-(4-Ethylphenyl)- (CAS No. 88514-36-7)
1H-Indole, 2-(4-Ethylphenyl)-, also known by its CAS number 88514-36-7, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The specific substitution pattern in this compound, where an ethyl group is attached to the para position of the phenyl ring, imparts unique electronic and structural properties that make it valuable for various applications.
The synthesis of 1H-Indole, 2-(4-Ethylphenyl)- typically involves multi-step organic reactions, often leveraging palladium-catalyzed cross-coupling methods or traditional nucleophilic aromatic substitution techniques. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels. This has made the compound more accessible for research and industrial use.
In terms of physical properties, 1H-Indole, 2-(4-Ethylphenyl)- exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, indicative of its conjugated π-system. These properties make it suitable for applications in optoelectronic materials and sensors.
The electronic structure of 1H-Indole, 2-(4-Ethylphenyl)- has been extensively studied using computational chemistry methods such as density functional theory (DFT). These studies reveal that the compound possesses a high degree of conjugation, leading to excellent charge transport properties. Recent research has demonstrated its potential as a building block for organic semiconductors in thin-film transistors (TFTs) and light-emitting diodes (LEDs). The ethyl substitution at the para position further enhances the stability and processability of the material.
Beyond electronics, 1H-Indole, 2-(4-Ethylphenyl)- has found applications in medicinal chemistry. Its indole core is known for its ability to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs). Researchers have explored its potential as a lead compound for anti-cancer drug development, particularly in targeting specific signaling pathways involved in tumor growth and metastasis.
In conclusion, 1H-Indole, 2-(4-Ethylphenyl)- (CAS No. 88514-36-7) stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in the development of next-generation materials and pharmaceuticals.
88514-36-7 (2-(4-ethylphenyl)-1H-indole) Related Products
- 23746-81-8(2-(2-Naphthyl)indole)
- 66354-87-8(1H-Indole,6-methyl-2-phenyl-)
- 21470-37-1(2-Biphenyl-4-yl-1H-indole)
- 948-65-2(2-phenyl-1H-indole)
- 13228-36-9(5-Methyl-2-phenylindole)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 66754-13-0(D-Trimannuronic acid)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)
- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)




